molecular formula C16H15ClO3 B1492936 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid CAS No. 1403483-63-5

3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid

Cat. No.: B1492936
CAS No.: 1403483-63-5
M. Wt: 290.74 g/mol
InChI Key: HILZWGASJYKFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid is a benzoic acid derivative featuring a 2-methyl substituent on the aromatic ring and a 2-chloro-5-ethoxyphenyl group at the third position. The ethoxy and chloro substituents likely influence its lipophilicity and electronic properties, which are critical for interactions in biological systems or material matrices .

Properties

IUPAC Name

3-(2-chloro-5-ethoxyphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-3-20-11-7-8-15(17)14(9-11)12-5-4-6-13(10(12)2)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILZWGASJYKFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid, enabling comparative analysis:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-(2-Chloro-5-ethoxyphenyl), 2-methyl, -COOH C₁₆H₁₅ClO₃ 296.74 Ethoxy group enhances lipophilicity; chloro group modulates reactivity .
5-(Chlorosulfonyl)-2-methylbenzoic acid 5-(ClSO₂), 2-methyl, -COOH C₈H₇ClO₄S 234.66 Sulfonyl group increases acidity; industrial use in sulfonamide synthesis .
5-Chloro-3-ethyl-2-hydroxybenzoic acid 5-Cl, 3-ethyl, 2-OH, -COOH C₉H₉ClO₃ 200.62 Hydroxy group improves solubility; ethyl substituent affects steric bulk .
MSG008 () 2-methyl, imidazo-pyridinyl, methoxyethyl C₂₄H₂₂ClN₃O₄ 475.90 AMPK activator; complex heterocyclic framework enhances target specificity .
5-[(2-Chlorophenyl)sulfamoyl]-2-methylbenzoic acid 5-(sulfamoyl-ClPh), 2-methyl, -COOH C₁₄H₁₁ClNO₄S 324.76 Sulfamoyl group enables protein binding; used in drug discovery .

Physicochemical Properties

  • Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 5-chloro-3-ethyl-2-hydroxybenzoic acid) .
  • Acidity : Sulfonyl and sulfamoyl groups in analogs (e.g., 5-(chlorosulfonyl)-2-methylbenzoic acid) enhance acidity, while ethoxy groups reduce it .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid
Reactant of Route 2
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3-(2-Chloro-5-ethoxyphenyl)-2-methylbenzoic acid

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